![molecular formula C14H10F2N4O B2701048 3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1797329-03-3](/img/structure/B2701048.png)

3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

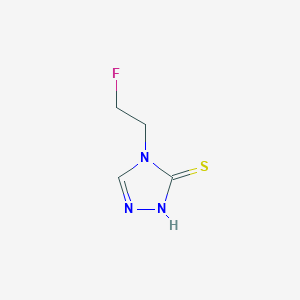

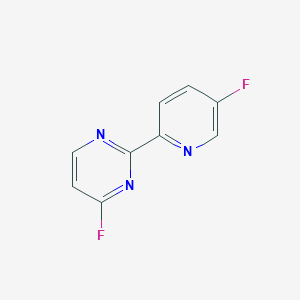

Description

This compound is a type of medicine used for treating gastroesophageal reflux disease and erosive esophagitis . It’s also known to have pro-resolving functions .

Synthesis Analysis

The synthesis of similar compounds, pyrazolo [3,4-d]pyrimidines, involves the formation of pyrazol-3-one substrates . The overall yield of these synthesized compounds ranges from 67-93% .Molecular Structure Analysis

The molecular structure of this compound is complex and involves various chemical shifts and multiplicity . Further analysis would require more specific data.Chemical Reactions Analysis

Pyrazolo [3,4-d]pyrimidines exhibit promising pharmacological properties including anti-proliferative and antitumor activity . They have been synthesized bearing chained substrates at various positions and evaluated against cyclic dependent kinases (CDKs) .Scientific Research Applications

Enaminones as Building Blocks for Synthesis

Enaminones have been utilized to synthesize N-arylpyrazole-containing compounds, leading to a variety of derivatives with significant cytotoxic effects against human breast and liver carcinoma cell lines. These compounds, including pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, exhibit comparable inhibition effects to 5-fluorouracil, highlighting their potential for antitumor and antimicrobial applications (Riyadh, 2011).

Microwave-assisted Synthesis of Fused Heterocycles

Research demonstrates the effectiveness of microwave-assisted synthesis in creating trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, showcasing the method's efficiency and potential in generating compounds with desirable properties (Shaaban, 2008).

Novel Synthesis Routes for Benzamide-Based Derivatives

A novel synthesis route for benzamide-based 5-aminopyrazoles and their derivatives has been developed, yielding compounds with significant antiviral activities against bird flu influenza (H5N1), suggesting their utility in addressing viral threats (Hebishy et al., 2020).

Pyrazolo[3,4-d]pyrimidine Derivatives and Antibacterial Activity

A study on pyrazolo[3,4-d]pyrimidine derivatives highlighted their synthesis and evaluated their antibacterial activity, indicating the potential of these compounds in developing new antibacterial agents (Rostamizadeh et al., 2013).

Phosphodiesterase 1 Inhibitors for Neurodegenerative Diseases

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized, exploring their role as phosphodiesterase 1 (PDE1) inhibitors. This research has paved the way for potential treatments of cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various targets, such as interleukin receptor-associated kinase 4 (irak4) .

Mode of Action

It’s known that the compound has tunable photophysical properties , which suggests that it may interact with its targets in a way that influences these properties.

Biochemical Pathways

Similar compounds have been found to influence the irak4 pathway , which regulates the production of inflammatory cytokines and chemokines.

Result of Action

Similar compounds have been found to have a variety of effects, such as influencing the dynamics of intracellular processes and chemosensors .

Action Environment

It’s known that the compound has tunable photophysical properties , suggesting that environmental factors could potentially influence these properties.

properties

IUPAC Name |

3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N4O/c1-8-4-13-17-6-10(7-20(13)19-8)18-14(21)9-2-3-11(15)12(16)5-9/h2-7H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMBVEISHCQLFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(benzylcarbamoyl)amino]-N-(3-acetamidophenyl)propanamide](/img/no-structure.png)

![2-[3'-(3-fluorophenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2700968.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B2700969.png)

![1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2700974.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2700976.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2700978.png)

![3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2700982.png)

![3H-spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride](/img/structure/B2700985.png)